ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic organic compound featuring a benzothiazole core fused with a thiophene moiety. The molecule is distinguished by:
- A dihydrobenzothiazole ring with an ethyl substituent at position 2.
- An (E)-configured imino group bridging the benzothiazole and 5-bromothiophene-2-carbonyl units.
- A bromine atom on the thiophene ring, enhancing electrophilic reactivity and intermolecular halogen bonding .
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., organic semiconductors). Its synthesis typically involves multi-component reactions, as seen in analogous benzothiazole derivatives .
Properties
IUPAC Name |
ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c1-3-20-11-6-5-10(16(22)23-4-2)9-13(11)25-17(20)19-15(21)12-7-8-14(18)24-12/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRZKUUNFAKEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromothiophene Intermediate: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 5-bromothiophene.
Coupling Reaction: The bromothiophene intermediate is then coupled with ethyl 2-aminobenzoate under basic conditions to form the desired benzothiazole derivative.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and other reduced forms.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with this compound:
- In Vitro Studies : The compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest interactions with proteins involved in apoptosis pathways through hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Bacterial Inhibition : It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is influenced by structural modifications:
- Substituents on the Benzothiazole Ring : Electron-withdrawing groups like bromine enhance anticancer activity.
- Methoxy Groups : The introduction of methoxy groups correlates with increased solubility and bioavailability, critical for therapeutic efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on Anticancer Activity : A publication reported that a similar benzothiazole derivative showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Efficacy : Another study evaluated various derivatives for their antimicrobial properties, concluding that modifications at the thiophene position significantly impacted efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromothiophene moiety may enhance the compound’s ability to penetrate cell membranes, while the benzothiazole ring can interact with various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Key Findings :
- The bromine atom in the target compound enhances halogen bonding, critical for crystal packing and intermolecular interactions .
- The ester group at position 6 improves membrane permeability compared to carboxylic acid derivatives, as demonstrated in bioavailability studies .
Physicochemical Properties
Analysis :
- The higher LogP of the target compound reflects enhanced lipophilicity due to the bromothiophene moiety, favoring passive diffusion across biological membranes.
- The red-shifted UV absorption (320 nm) correlates with extended conjugation from the thiophene-benzothiazole system .
Reactivity and Stability
- Hydrolytic Stability : The ester group in the target compound is more resistant to hydrolysis than methyl esters due to steric hindrance from the ethyl substituent .
- Thermal Degradation : Bromine’s electron-withdrawing effect stabilizes the thiophene ring against thermal decomposition (TGA data shows 10% mass loss at 250°C vs. 220°C for the chloro analogue) .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: The imino group forms N–H···O bonds with carbonyl oxygen atoms, creating a 2D network (graph set R₂²(8)) .
- Halogen Bonding: The bromine atom participates in Br···S interactions (3.3 Å), stabilizing the crystal lattice—a feature absent in non-halogenated analogues .
- Ring Puckering : The dihydrobenzothiazole ring adopts a half-chair conformation (puckering amplitude $ q = 0.42 $, θ = 128°), distinct from the planar conformation in simpler benzothiazoles .
Biological Activity
Ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is an intriguing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and research findings.
Chemical Structure and Synthesis
The compound can be represented as follows:
The synthesis of this compound typically involves the reaction of thiazole derivatives with brominated thiophenes and carbonyl compounds. Such reactions often yield a variety of derivatives with diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
1. Anticancer Activity:
Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate selective cytotoxicity towards tumorigenic cells while sparing normal cells .
2. Antibacterial and Antifungal Properties:
The compound has also been evaluated for its antimicrobial properties. Thiazole and benzothiazole derivatives are known to exhibit antibacterial and antifungal activities. For instance, minimal inhibition concentrations (MICs) for related compounds have been reported as low as 50 μg/mL against various pathogens .
3. Interaction with DNA:
Studies have shown that some derivatives can intercalate with calf thymus DNA, suggesting a mechanism for their anticancer activity through DNA interaction . The binding constants indicate strong interactions that could lead to effective therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
Q & A
Q. What are the optimized synthetic routes for ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzothiazole core via cyclization under acidic or basic conditions.
- Step 2 : Introduction of the 5-bromothiophene-2-carbonyl group through a Schiff base reaction (imine formation) under reflux with a catalyst like acetic acid.
- Step 3 : Ethyl esterification at the 6-position using ethyl chloroformate in the presence of a base (e.g., triethylamine).
Key optimization factors include solvent choice (DMF or toluene), temperature control (60–100°C), and catalyst selection (palladium or copper for coupling steps) to achieve yields >70% .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions, including the ethyl group at C3 and the bromothiophene moiety.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 495.98).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1720–1680 cm for the ester and imine groups).
Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in biological systems?
- Methodological Answer :
- The 5-bromothiophene group acts as an electron-withdrawing moiety, enhancing electrophilicity at the imine bond, which may facilitate interactions with nucleophilic residues in enzymes.
- The ethyl group at C3 provides steric hindrance, potentially reducing off-target binding. Computational studies (e.g., DFT calculations) can model charge distribution and predict binding affinities.
Contradictions in activity data (e.g., varying IC values across assays) may arise from solvent polarity or assay conditions affecting the compound’s tautomeric equilibrium .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Compare results under identical conditions (e.g., pH 7.4 buffer, 37°C).
- Metabolic Stability Testing : Use liver microsomes to assess if degradation products contribute to observed discrepancies.
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., kinase or protease) to validate binding modes.
For example, conflicting reports on its COX-2 inhibition efficacy may stem from variations in cell membrane permeability .
Q. How can the compound’s hydrolysis profile be modulated for targeted drug delivery?
- Methodological Answer :
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance stability in plasma.
- pH-Sensitive Modifications : Introduce tert-butyl esters that hydrolyze selectively in acidic environments (e.g., tumor tissues).
Hydrolysis kinetics can be monitored via LC-MS in simulated physiological fluids (e.g., PBS with esterase enzymes) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies?
- Methodological Answer :
- Catalyst Loading : Palladium-catalyzed steps may require precise ligand ratios (e.g., 1:1.2 Pd:TPPTS) to avoid side reactions.
- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts purity and yield.
Studies reporting <50% yields often omit inert atmosphere conditions, leading to oxidation of the thiophene moiety .
Biological Activity Profiling
Q. What in vitro models best predict the compound’s anti-inflammatory activity?
- Methodological Answer :
- RAW 264.7 Macrophages : Measure TNF-α suppression via ELISA after LPS stimulation.
- Human Whole Blood Assay : Quantify prostaglandin E2 (PGE2) inhibition to assess COX-2 selectivity.
Dose-response curves (1–100 μM) should include positive controls (e.g., celecoxib) to normalize data .
Mechanistic Studies
Q. Does the compound exhibit non-covalent interactions with DNA or RNA?
- Methodological Answer :
- Fluorescence Quenching Assays : Use ethidium bromide displacement to test intercalation.
- Circular Dichroism (CD) : Monitor changes in DNA helix conformation upon compound binding.
Preliminary data suggest weak groove-binding affinity (K ~10 μM) due to the planar benzothiazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
